molecular formula C11H14 B1604870 4,7-Dimethylindan CAS No. 6682-71-9

4,7-Dimethylindan

Cat. No.: B1604870
CAS No.: 6682-71-9
M. Wt: 146.23 g/mol
InChI Key: IWHKMCQFAMHMSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dimethylindan can be synthesized through various methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts to form the indan ring with the desired methyl substitutions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. The reactions are conducted under controlled temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Dimethylindan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,7-Dimethylindan involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties compared to its analogs. These properties make it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHKMCQFAMHMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064451
Record name 4,7-Dimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-71-9
Record name 4,7-Dimethylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-DIMETHYLINDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21FH91HS6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Zinc amalgam (prepared by mixing zinc dust (25.0 g), mercuric chloride (2.5 g), concentrated hydrochloric acid (3 ml) and water (50 ml) together for 5 minutes, then decanting the aqueous solution) was added to a mixture of 4,7-dimethylindan-1-one (25.0 g, 156 mmole), acetic acid (50 ml), water (50 ml) and concentrated hydrochloric acid (100 ml). The mixture was refluxed with vigorous stirring for 12 hours, then cooled, poured into water and extracted with diethyl ether. The ether extract was washed successively with water, dilute aqueous sodium bicarbonate solution and water. Then dried over anhydrous sodium sulfate and concentrated. Purification by column chromatography over silica gel (eluant hexane) gave 4,7-dimethylindane (18.5 g, 81.4%) as an oil.
[Compound]
Name
Zinc amalgam
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0 (± 1) mol
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25 g
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50 mL
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100 mL
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50 mL
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mercuric chloride
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2.5 g
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3 mL
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25 g
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50 mL
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Yield
81.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethylindan
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4,7-Dimethylindan
Reactant of Route 3
4,7-Dimethylindan
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
4,7-Dimethylindan

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